

SOD1 TDP-43 FUS aggregation indole-based modulators

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6-Isopropylindole

CAS No.: 32996-24-0

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Protein Aggregation Profiles at a Glance

Feature	SOD1	TDP-43	FUS
Primary Role	Antioxidant enzyme; converts superoxide anion [1]	DNA/RNA binding protein; regulates RNA metabolism & splicing [2] [3]	DNA/RNA binding protein; involved in RNA processing & regulation [2] [3]
Aggregation Role in ALS	Driver of some familial ALS (fALS) cases; also found in sporadic ALS (sALS) [1] [4] [5]	Pathological hallmark in ~97% of all ALS cases [1] [2]	Driver of a minority of fALS cases; forms cytoplasmic inclusions [1] [6]
Key Aggregation Mechanism	Mutation/disruption of disulfide bonds or metal co-factors leads to misfolding & amyloid aggregation [1] [7]	Liquid-liquid phase separation (LLPS) leading to insoluble aggregates; cysteine-dependent cross-linking [7] [3]	Liquid-liquid phase separation (LLPS) leading to insoluble aggregates; cysteine-independent mechanism [7] [3]
Inclusion Type	JUNQ-like, microtubule-dependent [6]	Not consistently JUNQ or IPOD; microtubule-	Variable (IPOD, JUNQ, or other); microtubule-

Feature	SOD1	TDP-43	FUS
		independent [6]	independent [6]

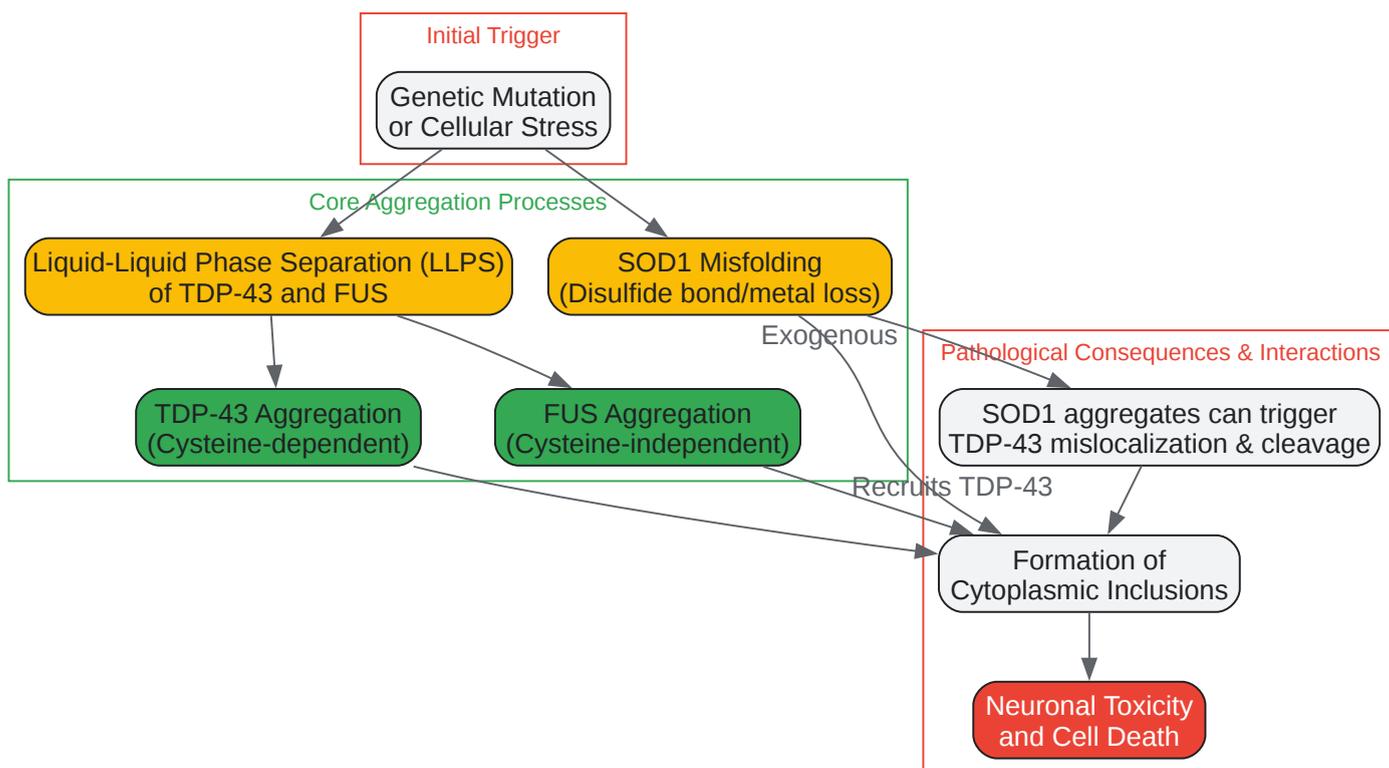
Insights on Experimental Models and Interactions

While data on indole-based modulators is absent, published research provides details on experimental models and protein interactions that are relevant for your guide.

- **Validated Cellular Models:** Mouse motoneuron-like **NSC-34 cells** are a widely used model. These cells can be transfected to inducibly express wild-type or mutant forms of FUS, TDP-43, or SOD1 to study mislocalization and aggregation [6] [5] [7].
- **Key Experimental Readouts:** Common methods to analyze aggregation in these models include:
 - **Localization Analysis:** High-resolution visualization of subcellular protein localization using specific antibodies and fluorescent labeling [8].
 - **Aggregation Quantification:** Differentiating soluble and insoluble protein fractions using techniques like filter trap assays, protein blotting, and ELISA [8] [6].
 - **Dynamic Tracking:** Live-cell imaging to monitor the real-time formation and propagation of aggregates [8].
- **Pathogenic Protein Interactions:** Evidence suggests these proteins can interact and co-deposit, adding complexity to pathogenesis.
 - **SOD1 can trigger TDP-43 pathology:** Adding pre-formed SOD1 aggregates to NSC-34 cells can cause mislocalization of TDP-43 to the cytoplasm and lead to its cleavage into toxic fragments [5].
 - **Co-deposition in patient tissue:** Studies of post-mortem spinal cord tissue from ALS patients have shown evidence of co-deposition of SOD1, TDP-43, and the autophagy receptor p62, suggesting intertwined pathological pathways [4].

The following diagram synthesizes the aggregation mechanisms and interactions based on current research, which could serve as a basis for explaining the biological context in your guide.

Key Aggregation Pathways for ALS-Linked Proteins



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To cite this document: Smolecule. [SOD1 TDP-43 FUS aggregation indole-based modulators]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1913588#sod1-tdp-43-fus-aggregation-indole-based-modulators>]

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